(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a formamido group, a dimethoxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the formamido derivative with the butanamide backbone under specific conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The formamido group is known to interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated derivative used in organic synthesis.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in peptide synthesis.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization reactions .
Uniqueness
(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C22H27N3O4/c1-14(2)16-6-8-17(9-7-16)23-21(26)12-15(3)24-25-22(27)19-11-10-18(28-4)13-20(19)29-5/h6-11,13-14H,12H2,1-5H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
KQPBTXJXQFWECY-BUVRLJJBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.